Piroxicam-beta-cyclodextrin is a supermolecular inclusion complex formed by the non-steroidal anti-inflammatory drug (NSAID) piroxicam and beta-cyclodextrin, a cyclic oligosaccharide. [] This complexation aims to enhance the solubility and bioavailability of piroxicam, leading to a faster onset of action and potentially reducing gastrointestinal side effects. [] Piroxicam-beta-cyclodextrin plays a significant role in scientific research as a model system for studying drug delivery using cyclodextrin inclusion complexes.
Physical Mixture Method: This method involves physically mixing piroxicam and beta-cyclodextrin in a specific molar ratio, followed by techniques like kneading, co-grinding, or co-evaporation to enhance complex formation. []
Supercritical Fluid Technology: This method utilizes supercritical carbon dioxide as a solvent to facilitate the inclusion of piroxicam into the beta-cyclodextrin cavity. This method has shown promising results in achieving high inclusion rates and improving the physicochemical properties of the complex. [, ]
Freeze-Drying Method: This method involves preparing an aqueous solution of piroxicam and beta-cyclodextrin, followed by rapid freezing and subsequent sublimation of the solvent. This process results in a highly porous and readily soluble complex. []
The molecular structure of Piroxicam-beta-cyclodextrin has been investigated using techniques like Raman spectroscopy and solid-state 13C-NMR. [] These studies suggest that:
Piroxicam primarily adopts a zwitterionic structure similar to its monohydrate form within the complex. [] This structure is characterized by internal proton transfer and increased charge delocalization. []
The interaction between piroxicam and beta-cyclodextrin is driven by electrostatic forces and hydrogen bonding, primarily involving the zwitterionic form of piroxicam. []
The possibility of host-guest interactions, where the piroxicam molecule resides within the hydrophobic cavity of beta-cyclodextrin, cannot be ruled out. []
Faster Absorption: The complex rapidly dissociates in the gastrointestinal tract, releasing piroxicam in a highly soluble form, leading to faster absorption and a quicker onset of action compared to standard piroxicam formulations. [, , , , ]
Improved Bioavailability: The enhanced solubility and absorption rate contribute to a higher bioavailability of piroxicam in the bloodstream. [, ]
Solubility: Piroxicam-beta-cyclodextrin exhibits significantly enhanced solubility in water compared to free piroxicam due to the hydrophilic nature of beta-cyclodextrin. [, ]
Dissolution Rate: The complex exhibits a faster dissolution rate in aqueous media compared to standard piroxicam formulations, facilitating faster drug release and absorption. []
Drug Delivery: It serves as a model system for studying cyclodextrin-based drug delivery, particularly for enhancing the solubility and bioavailability of poorly soluble drugs. []
Pharmacokinetic Studies: The complex is used in research to investigate the impact of improved solubility and absorption rates on the pharmacokinetic profile of piroxicam. [, , , ]
Analytical Chemistry: Analytical methods like HPLC and UV spectrophotometry have been developed and validated for the quantitative determination of piroxicam in Piroxicam-beta-cyclodextrin formulations. []
CAS No.: 3025-88-5
CAS No.: 1228259-70-8
CAS No.:
CAS No.: 37880-96-9
CAS No.: 169327-82-6
CAS No.: 2361566-66-5